1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene
Overview
Description
1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene is an organic compound with the molecular formula C9H11BrO3S. It is a derivative of benzene, substituted with a bromine atom, an ethylsulfonyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the bromine atom with a methoxy group.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid can oxidize the ethylsulfonyl group to a sulfone.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the ethylsulfonyl group to a sulfide.
Major Products
Substitution: 1-Methoxy-4-(ethylsulfonyl)-2-methoxybenzene.
Oxidation: this compound sulfone.
Reduction: 1-Bromo-4-(ethylsulfanyl)-2-methoxybenzene.
Scientific Research Applications
1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The ethylsulfonyl group can undergo redox reactions, altering the compound’s reactivity and interaction with other molecules. The methoxy group can influence the compound’s electronic properties, affecting its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the methoxy group.
1-Bromo-4-(ethylsulfonyl)benzene: Similar structure but lacks the methoxy group.
1-Bromo-4-(methylsulfonyl)-2-methoxybenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene is unique due to the presence of both the ethylsulfonyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1-bromo-4-ethylsulfonyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-3-14(11,12)7-4-5-8(10)9(6-7)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNZVOMPQWROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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